![molecular formula C10H9N3O4 B3416900 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1000932-76-2](/img/no-structure.png)

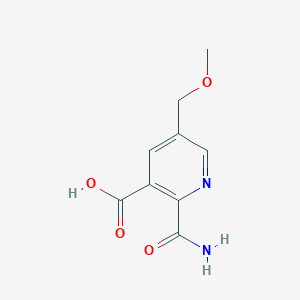

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. However, its potential applications go beyond these conditions, and it has been the subject of extensive scientific research.

Mécanisme D'action

Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid reduces the production of uric acid, which is the primary cause of gout and hyperuricemia.

Biochemical and Physiological Effects:

In addition to its effects on uric acid production, 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid has been shown to have a variety of other biochemical and physiological effects. These include its ability to scavenge reactive oxygen species, reduce inflammation, and modulate the immune response.

Avantages Et Limitations Des Expériences En Laboratoire

Allopurinol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and its effects are well-characterized. However, it also has limitations, including its potential for off-target effects and its narrow therapeutic window.

Orientations Futures

There are several directions for future research on 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential in the treatment of cardiovascular disease, particularly in the context of heart failure. Finally, there is interest in developing new xanthine oxidase inhibitors with improved efficacy and safety profiles.

Conclusion:

Allopurinol is a xanthine oxidase inhibitor that has been extensively studied for its potential applications in a variety of fields. Its effects on uric acid production are well-characterized, but it also has a variety of other biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it also has limitations, and there is interest in developing new xanthine oxidase inhibitors with improved efficacy and safety profiles.

Méthodes De Synthèse

Allopurinol can be synthesized through a multistep process starting from 4-chloro-2-nitrophenol. The process involves several chemical reactions, including reduction, acetylation, and cyclization, and yields the final product in good yields.

Applications De Recherche Scientifique

Allopurinol has been extensively studied for its potential applications in a variety of fields. In addition to its use in the treatment of gout and hyperuricemia, it has been investigated for its potential in the treatment of cardiovascular disease, cancer, and neurodegenerative disorders.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid involves the condensation of 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile with ethyl acetoacetate followed by cyclization and oxidation.", "Starting Materials": [ "2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dimethylpyridine-3,5-dicarbonitrile (1.0 g, 6.2 mmol) and ethyl acetoacetate (1.2 g, 9.3 mmol) in ethanol (20 mL) and add sodium ethoxide (0.5 g, 8.0 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Add acetic acid (2 mL) to the reaction mixture and evaporate the solvent under reduced pressure. Dissolve the residue in water (20 mL) and adjust the pH to 7-8 with sodium hydroxide solution.", "Step 3: Heat the mixture to reflux for 4 hours and then cool to room temperature. Filter the solid and wash with water. Dry the product to obtain 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid (1.0 g, 70%) as a yellow solid.", "Step 4: Dissolve the product in a mixture of water (10 mL) and hydrogen peroxide (10 mL, 30%) and heat the mixture to reflux for 2 hours. Cool the mixture to room temperature and filter the solid. Wash the solid with water and dry to obtain the final product (0.8 g, 80%) as a yellow solid." ] } | |

Numéro CAS |

1000932-76-2 |

Nom du produit |

1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |

Formule moléculaire |

C10H9N3O4 |

Poids moléculaire |

235.20 g/mol |

Nom IUPAC |

1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylic acid |

InChI |

InChI=1S/C10H9N3O4/c1-12-7-5(8(14)13(2)10(12)17)3-4-6(11-7)9(15)16/h3-4H,1-2H3,(H,15,16) |

Clé InChI |

ISNFJIYLRSGGKX-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |

SMILES canonique |

CN1C2=C(C=CC(=N2)C(=O)O)C(=O)N(C1=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

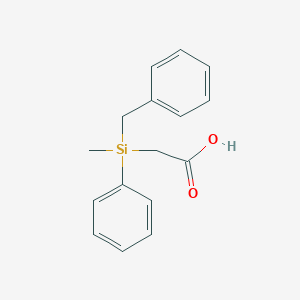

![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)

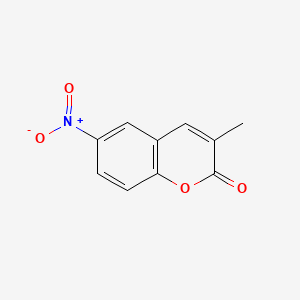

![2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethan-1-amine](/img/structure/B3416884.png)

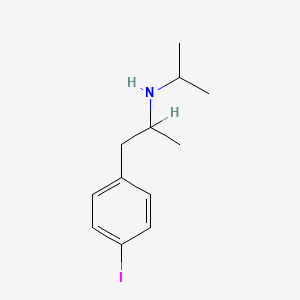

![2,4-dioxo-7-(propan-2-yl)-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3416898.png)

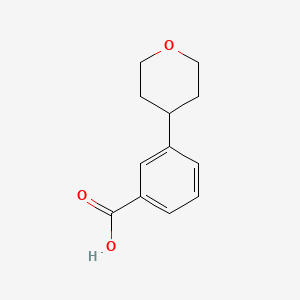

![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B3416907.png)